tert-butyl (1r,3r)-3-azidocyclobutane-1-carboxylate
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Overview
Description
tert-Butyl (1r,3r)-3-azidocyclobutane-1-carboxylate is an organic compound featuring a tert-butyl ester group attached to a cyclobutane ring with an azido group at the 3-position
Preparation Methods
The synthesis of tert-butyl (1r,3r)-3-azidocyclobutane-1-carboxylate typically involves the following steps:
Formation of the cyclobutane ring: This can be achieved through cycloaddition reactions or other ring-forming methodologies.
Introduction of the azido group: The azido group can be introduced via nucleophilic substitution reactions using azide salts.
Esterification: The carboxylic acid group on the cyclobutane ring is esterified with tert-butyl alcohol in the presence of an acid catalyst.
Industrial production methods may involve continuous flow processes to enhance efficiency and yield .
Chemical Reactions Analysis
tert-Butyl (1r,3r)-3-azidocyclobutane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: Reduction of the azido group can yield amines.
Substitution: The azido group can participate in substitution reactions to form other functional groups.
Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction .
Scientific Research Applications
tert-Butyl (1r,3r)-3-azidocyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: The compound can be used in bioconjugation reactions, where the azido group reacts with alkynes in click chemistry.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (1r,3r)-3-azidocyclobutane-1-carboxylate involves its reactivity with various chemical species. The azido group is particularly reactive and can undergo cycloaddition reactions with alkynes to form triazoles, a reaction widely used in click chemistry. This reactivity is harnessed in bioconjugation and material science applications .
Comparison with Similar Compounds
Similar compounds to tert-butyl (1r,3r)-3-azidocyclobutane-1-carboxylate include:
tert-Butyl (1r,3r)-3-aminocyclobutane-1-carboxylate: Similar structure but with an amino group instead of an azido group.
tert-Butyl (1r,3r)-3-hydroxycyclobutane-1-carboxylate: Contains a hydroxyl group at the 3-position.
tert-Butyl (1r,3r)-3-bromocyclobutane-1-carboxylate: Features a bromine atom at the 3-position.
The uniqueness of this compound lies in its azido group, which provides distinct reactivity and applications in click chemistry .
Properties
CAS No. |
2098000-15-6 |
---|---|
Molecular Formula |
C9H15N3O2 |
Molecular Weight |
197.2 |
Purity |
95 |
Origin of Product |
United States |
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